
4-Hydroxycyclohexanone
Overview
Description
4-Hydroxycyclohexanone (CAS 823-19-8) is a cyclic ketone derivative featuring a hydroxyl group at the 4-position of the cyclohexanone ring. It is a key intermediate in organic synthesis and industrial processes, with applications ranging from pharmaceuticals to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxycyclohexanone can be synthesized from 1,4-dioxaspiro[4,5]cyclohexan-8-one. The process involves the reduction of the starting material using sodium borohydride, followed by deprotection . Another method involves the oxidation of 1,4-cyclohexanediol using cerium (IV) ammonium nitrate and sodium bromate in acetonitrile and water, followed by extraction with chloroform .
Industrial Production Methods: Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycyclohexanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form 4-oxocyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclohexanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
- Oxidation of this compound forms 4-oxocyclohexanone.
- Reduction yields cyclohexanol.
- Substitution reactions can produce various derivatives depending on the substituent introduced .
Scientific Research Applications
Table 1: Synthesis Methods of 4-Hydroxycyclohexanone
Pharmaceutical Applications
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for analgesic properties, making it relevant in pain management research. For instance, certain derivatives exhibit potent analgesic effects comparable to established analgesics like meperidine .
Case Study: Analgesic Derivatives
- Objective : To evaluate the analgesic potency of this compound derivatives.
- Findings : Compounds derived from this compound demonstrated significant pain relief in animal models, indicating potential for further development as analgesics .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. It has been employed in the preparation of cyclic curcuminoids, which are studied for their anticancer properties.
Case Study: Synthesis of Cyclic C5-Curcuminoids
- Objective : To investigate the structure-activity relationship of cyclic C5-curcuminoids.
- Method : this compound was reacted with various aromatic aldehydes to produce a series of curcuminoid derivatives.
- Results : The synthesized compounds showed promising anticancer activity, highlighting the utility of this compound in medicinal chemistry .
Material Science
Recent studies have explored the application of this compound in material science, particularly in the development of polymers and coatings. Its hydroxyl group allows for cross-linking reactions that enhance material properties.
Mechanism of Action
The mechanism of action of 4-Hydroxycyclohexanone involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it forms radicals that propagate chain reactions, leading to the formation of different products. The hydroxyl group in this compound can participate in hydrogen bonding and other interactions, influencing its reactivity and the pathways it follows in chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 2- and 3-Hydroxycyclohexanone
Cyclohexanol and Cyclohexanone
1,4-Cyclohexanedione
Key Research Findings
Competitive Hydrogenation Dynamics
In reactions with catechol, hydroquinone, and resorcinol:
- Catechol Dominance: 2-Hydroxycyclohexanone (from catechol) forms first, accounting for 86% of initial products .
- This compound Delay: Forms after 10–15 min due to weaker adsorption of hydroquinone on catalysts .
Enzymatic Selectivity Enhancements
- Wild-Type CHMO: Produces this compound with 9% (R) enantioselectivity .
- F432S Mutant : Reverses selectivity to 79% ee (S) by altering the enzyme’s chiral binding pocket .
Industrial Process Optimization
- Flow Rate Impact: Increasing liquid feed flow from 0.1 to 0.2 mL/min improves hydroquinone selectivity from 91.9% to 99.4%, suppressing this compound formation .
- Temperature Effect: Higher temperatures (>235°C) reduce selectivity due to prolonged residence time of this compound precursors .
Data Tables
Table 1: Anticancer Activity of this compound Derivatives
Compound | IC₅₀ (μM) vs. A2780 | IC₅₀ (μM) vs. MDA-MB-231 | Reference |
---|---|---|---|
6h (3′-nitrobenzylidene derivative) | 0.68 | 0.92 | |
Cisplatin (control) | 1.30 | 19.13 |
Table 2: Enzymatic Performance on this compound
Enzyme Variant | Enantioselectivity | Key Mutation | Reference |
---|---|---|---|
CHMO Wild-Type | 9% (R) | None | |
CHMO F432S | 79% ee (S) | Phe432Ser |
Biological Activity
4-Hydroxycyclohexanone (CHO) is an organic compound characterized by a cyclohexane ring with a hydroxyl group and a ketone functional group. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to its ability to modulate various cellular pathways:
- Apoptosis Induction : Research indicates that derivatives of this compound can induce apoptosis in cancer cells. For example, a compound based on this scaffold (designated as 2c) has shown significant pro-apoptotic activity against glioblastoma cells by inhibiting deubiquitinases, which play a crucial role in protein degradation and cell survival pathways .
- Inhibition of Deubiquitinases : The compound exhibits inhibitory effects on specific deubiquitinases such as UCHL5 and USP18, which are important for regulating the ubiquitin-proteasome system. This inhibition leads to the accumulation of poly-ubiquitinated proteins, contributing to cell death in cancerous cells .
Therapeutic Potential
This compound and its derivatives have been investigated for their potential therapeutic applications:
- Cancer Therapy : The ability of this compound derivatives to induce apoptosis makes them promising candidates for cancer treatment. In vivo studies demonstrated that the PEGylated derivative (2cPE) significantly reduced tumor growth in mouse models without causing notable toxicity .
- Enzymatic Kinetic Resolution : The compound has also been utilized in enzymatic processes, enhancing the resolution of related compounds like 4-hydroxycyclopentenone, showcasing its versatility in synthetic organic chemistry .
Study 1: Cytotoxicity Against Glioblastoma Cells
A study assessed the cytotoxic effects of 2c, a derivative of this compound, on various cancer cell lines. The results indicated:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 10.00 | Apoptosis via UCHL5 inhibition |
HT29 | 15.00 | Induction of poly-ubiquitinated proteins |
A375 | 12.00 | p53 stabilization and Noxa up-regulation |
The compound exhibited a dose-dependent increase in cell death across these lines, confirming its potential as an anti-cancer agent .
Study 2: In Vivo Tumor Growth Reduction
In vivo experiments involving A549 lung carcinoma xenografts treated with the PEGylated derivative showed:
Q & A
Basic Research Questions
Q. What are the key chemical properties of 4-hydroxycyclohexanone that influence its reactivity in organic synthesis?
- Answer : The reactivity of this compound is governed by its hydroxyl and ketone functional groups, which enable oxidation, reduction, and substitution reactions. The hydroxyl group can be oxidized to form 4-oxocyclohexanone, while the ketone group is reducible to cyclohexanol derivatives. Steric and electronic effects from the cyclohexane ring further modulate reactivity. For example, the equatorial hydroxyl group in the chair conformation enhances nucleophilic substitution efficiency compared to axial positioning .
Q. What are the common synthetic routes for preparing this compound derivatives?
- Answer : A widely used method is aldol condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde), yielding bis-arylidene derivatives such as (2E,6E)-2,6-bis[(4-nitrophenyl)methylene]-4-hydroxycyclohexanone. This reaction typically achieves ~78% yield under optimized conditions (ethanol, catalytic acid/base). Characterization involves NMR (δ = 2.98–8.3 ppm for protons), IR (C=O at 1668 cm⁻¹), and ESI-MS (m/z 403 [MNa⁺]) .
Advanced Research Questions
Q. How can enantioselectivity in Baeyer-Villiger oxidations of this compound be improved using engineered enzymes?
- Answer : Wild-type cyclohexanone monooxygenase (CHMO) exhibits poor enantioselectivity (9% R). Directed evolution via error-prone PCR (epPCR) generated mutant F432S, which reverses selectivity to 79% ee (S). Mechanistic studies using QM/MM simulations reveal that the FAD-OOH intermediate and substrate positioning in the chiral binding pocket dictate site-selective bond migration. This mutant is broadly applicable to 4-substituted cyclohexanones without additional mutagenesis .
Q. What strategies mitigate byproduct formation during continuous-flow dehydrogenation of 1,4-cyclohexanedione to this compound?
- Answer : Byproducts like phenol arise from over-dehydrogenation. Process optimization includes:
- Catalyst design : Micro-packed beds with <200 μm particles to enhance liquid-film thickness and nitrogen flow uniformity.
- Reactor configuration : Multichannel reactors to minimize residence time in high-temperature zones.
- Kinetic control : Adjusting temperature (80–100°C) and pressure (1–2 bar) to favor this compound over phenol .
Q. How can NMR spectroscopy resolve conformational equilibria in this compound derivatives?
- Answer : The hydroxyl group’s axial-equatorial equilibrium is quantified using coupling constants and chemical shifts in deuterated solvents. For this compound oxime, conformational free energy (ΔG°) is 0.33 kcal/mol in pyridine and 0.61 kcal/mol in D₂O. Long-range deshielding effects from the oximido group aid in assigning resonances to specific hydrogens, validated via comparative analysis with deuterated analogs .
Q. How do researchers address contradictory data in enzymatic desymmetrization studies of this compound?
- Answer : Discrepancies in enantioselectivity between wild-type and mutant CHMO are resolved by:
- Structural analysis : X-ray crystallography or docking simulations to map substrate-enzyme interactions.
- Kinetic profiling : Measuring kₐₜ/Kₘ ratios to identify rate-limiting steps.
- Theoretical validation : QM/MM studies to model transition states and explain selectivity shifts (e.g., F432S mutation altering hydrogen-bond networks) .
Q. What methodologies optimize the antiviral activity of this compound-derived compounds?
- Answer : Key steps include:
- Scaffold modification : Introducing electron-withdrawing groups (e.g., nitro) via aldol condensation to enhance binding to viral proteases.
- Bioactivity assays : Enzymatic inhibition assays (e.g., SARS-CoV-2 3CL protease) coupled with cytotoxicity screening.
- Computational docking : Molecular dynamics simulations to predict binding affinities and guide synthetic priorities .
Q. Methodological Notes
- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with reactivity or bioactivity .
- Safety Protocols : Handle this compound derivatives in fume hoods with PPE (gloves, goggles) due to potential irritant properties .
Properties
IUPAC Name |
4-hydroxycyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBJZYXQHHPVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337621 | |
Record name | 4-Hydroxycyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13482-22-9 | |
Record name | 4-Hydroxycyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13482-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxycyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxycyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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